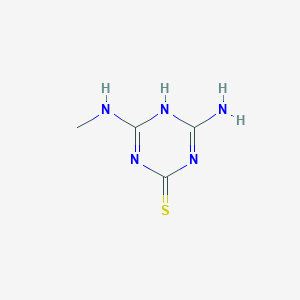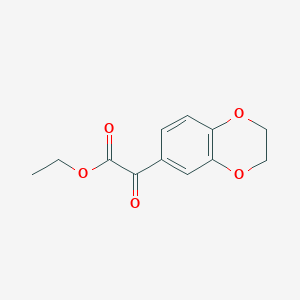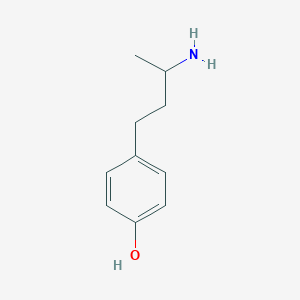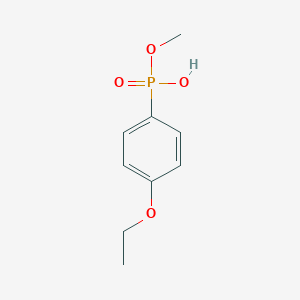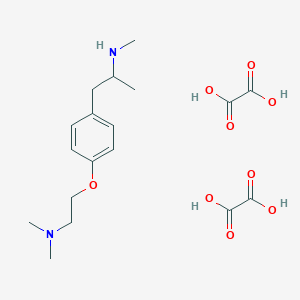
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMBA and is synthesized using a specific method.
作用機序
The mechanism of action of DMBA involves its ability to damage DNA. DMBA is metabolized by the liver to form reactive intermediates, which can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
生化学的および生理学的効果
DMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and DNA damage. DMBA has also been shown to affect the expression of various genes involved in cancer development.
実験室実験の利点と制限
One of the main advantages of using DMBA in lab experiments is its ability to induce cancer in experimental animals. This makes it a valuable tool for studying the mechanisms of carcinogenesis. However, one of the limitations of using DMBA is its toxicity. DMBA can be toxic to both animals and humans, making it important to handle with care.
将来の方向性
There are several future directions for research involving DMBA. One area of research is to study the mechanisms of DMBA-induced carcinogenesis in more detail. Another area of research is to develop new drugs that can target the effects of DMBA on DNA. Additionally, there is a need for further research on the toxicity of DMBA and its potential effects on human health.
Conclusion:
In conclusion, DMBA is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer research. DMBA is synthesized using a specific method and has a mechanism of action that involves its ability to damage DNA. While DMBA has advantages for lab experiments, it also has limitations due to its toxicity. Further research is needed to fully understand the potential applications and limitations of DMBA.
合成法
The synthesis of DMBA involves the reaction between 3,4-dimethoxyphenethylamine and 2-(dimethylamino) ethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified using recrystallization. The final product obtained is DMBA ethanedioate (1:2).
科学的研究の応用
DMBA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMBA is in the field of cancer research. DMBA has been shown to induce cancer in experimental animals, making it a valuable tool for studying the mechanisms of carcinogenesis. DMBA is also used to induce mammary tumors in rats, which can be used to study breast cancer.
特性
CAS番号 |
126002-18-4 |
|---|---|
製品名 |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedioate (1:2) |
分子式 |
C18H28N2O9 |
分子量 |
416.4 g/mol |
IUPAC名 |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C14H24N2O.2C2H2O4/c1-12(15-2)11-13-5-7-14(8-6-13)17-10-9-16(3)4;2*3-1(4)2(5)6/h5-8,12,15H,9-11H2,1-4H3;2*(H,3,4)(H,5,6) |
InChIキー |
PLWWFUGIHYPJCK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
正規SMILES |
CC(CC1=CC=C(C=C1)OCCN(C)C)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
同義語 |
N,alpha-Dimethyl-4-(2-(dimethylamino)ethoxy)benzeneethanamine ethanedi oate (1:2) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



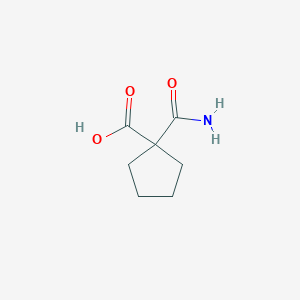
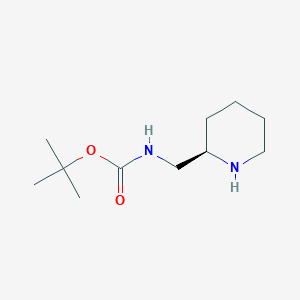
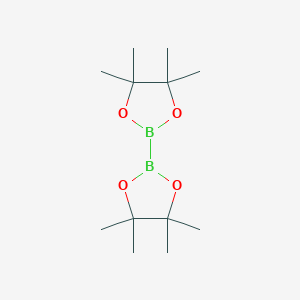
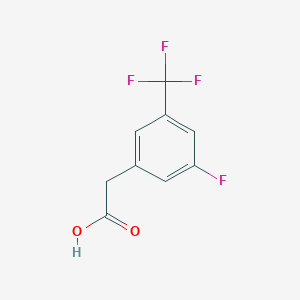
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)
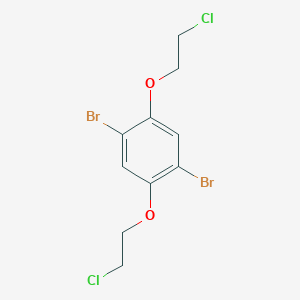
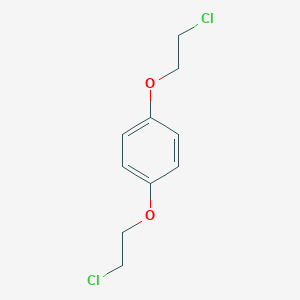
![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)

